molecular formula C6H7ClN2 B12972723 5-Chloro-1-methyl-4-vinyl-1H-pyrazole

5-Chloro-1-methyl-4-vinyl-1H-pyrazole

Cat. No.: B12972723
M. Wt: 142.58 g/mol
InChI Key: IWXISUMACAFXCA-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. Finally, the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: 5-Chloro-1-methyl-4-ethyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methyl-4-vinyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-Chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-Chloro-1-methyl-4-vinyl-1H-pyrazole is unique due to the presence of both a chlorine atom and a vinyl group on the pyrazole ring. This combination of substituents imparts specific chemical reactivity and potential biological activities that distinguish it from other pyrazole derivatives .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

5-chloro-4-ethenyl-1-methylpyrazole

InChI

InChI=1S/C6H7ClN2/c1-3-5-4-8-9(2)6(5)7/h3-4H,1H2,2H3

InChI Key

IWXISUMACAFXCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=C)Cl

Origin of Product

United States

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